5-methyl-7-(4-(2-morpholino-2-oxoethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
Description
Properties
IUPAC Name |
5-methyl-7-[4-(2-morpholin-4-yl-2-oxoethyl)piperazine-1-carbonyl]-2-phenylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O4/c1-26-15-19(22-20(16-26)24(33)30(25-22)18-5-3-2-4-6-18)23(32)29-9-7-27(8-10-29)17-21(31)28-11-13-34-14-12-28/h2-6,15-16H,7-14,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXSOTVKACOWCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC(=O)N5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-methyl-7-(4-(2-morpholino-2-oxoethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one represents a novel heterocyclic scaffold with potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The compound belongs to the class of pyrazolo[4,3-c]pyridines, characterized by a complex structure that incorporates a piperazine moiety and a morpholino group. Its molecular formula is , and it has a molecular weight of approximately 396.49 g/mol.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 396.49 g/mol |
| Heterocyclic Framework | Pyrazolo[4,3-c]pyridine |
| Functional Groups | Morpholino, Piperazine |
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent, particularly through its interaction with polo-like kinase 1 (Plk1) , a critical regulator of cell division. Plk1 is often overexpressed in various cancers, making it a target for therapeutic intervention. The compound has been shown to inhibit Plk1 activity, leading to reduced cell proliferation in cancer cell lines.
Case Study: Plk1 Inhibition
In a study evaluating the efficacy of various Plk1 inhibitors, the compound demonstrated significant inhibition of Plk1 activity with an IC50 value in the low micromolar range. This suggests that it could serve as a lead compound for developing more potent Plk1 inhibitors.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research indicates that derivatives of pyrazolo[4,3-c]pyridine can exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
The proposed mechanism involves the inhibition of pro-apoptotic pathways and enhancement of neurotrophic factor signaling. This dual action can mitigate neuronal damage in models of neurodegenerative diseases.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of the compound have revealed moderate activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the morpholino group may enhance membrane permeability, facilitating bacterial cell entry.
Table 2: Summary of Biological Activities
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics and potential toxicity is essential for evaluating the therapeutic viability of this compound. Early studies suggest favorable absorption characteristics with moderate bioavailability. However, comprehensive toxicity assessments are necessary to ascertain safety profiles.
Future Directions
Ongoing research is focused on optimizing the structure-activity relationship (SAR) to enhance potency and selectivity for target enzymes like Plk1 while minimizing off-target effects. Additionally, exploring combination therapies may yield synergistic effects that enhance overall therapeutic efficacy.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions, typically starting with the formation of pyrazolo[4,3-c]pyridine derivatives. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound. For example, NMR spectroscopy is crucial for elucidating the molecular structure by providing information on the hydrogen and carbon environments within the molecule.
Anticancer Properties
Research indicates that compounds similar to 5-methyl-7-(4-(2-morpholino-2-oxoethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one may act as inhibitors of various kinases involved in cancer progression. For instance, studies have shown that pyrazolo[4,3-c]pyridines can inhibit Polo-like kinase 1 (Plk1), a target in cancer therapy due to its role in cell division and proliferation .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant efficacy. The disc diffusion method is commonly used to assess antimicrobial activity, revealing that certain derivatives exhibit potent antibacterial effects .
CNS Activity
Given its morpholino group, this compound may also have implications in central nervous system (CNS) disorders. Compounds with piperazine moieties are often investigated for their neuropharmacological properties. Research into related compounds has suggested potential applications in treating conditions like anxiety and depression due to their ability to modulate neurotransmitter systems .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the pharmacological profile of this compound. Variations in substituents on the piperazine ring or modifications to the pyrazole core can significantly influence biological activity. For example, altering the carbonyl group’s position or substituting different aryl groups can enhance potency or selectivity against specific targets.
Molecular Docking Studies
Molecular docking studies provide insights into how this compound interacts with biological targets at a molecular level. These computational studies simulate binding affinities and orientations of the compound within active sites of target proteins, aiding in predicting its therapeutic potential. Such analyses have shown favorable interactions with several kinases, suggesting pathways for further drug development .
Case Studies and Research Findings
Comparison with Similar Compounds
Table 1: Key Structural Features and Reported Activities of Analogous Compounds
*Inferred from structural similarity to eszopiclone (CNS activity) and PDE inhibitors.
Functional Group Impact on Properties
- Morpholino vs. Fluorophenyl (): The morpholino-oxoethyl group in the target compound likely improves aqueous solubility compared to the lipophilic 2-fluorophenyl substituent in ’s analog, which may favor blood-brain barrier penetration but reduce metabolic stability .
- Methyl vs.
- Piperazine Linkage : The carbonyl linkage in the target compound (vs. sulfonyl in ) may confer flexibility, influencing conformation-dependent receptor binding .
Preparation Methods
Construction of the Pyrazolo[4,3-c]pyridin-3(5H)-one Core
The pyrazolo[4,3-c]pyridinone scaffold is synthesized via cyclocondensation of substituted pyridones with hydrazine derivatives. As demonstrated in the preparation of N-methylpyrazolo[4,3-c]pyridones, the protocol begins with the alkylation of 5-methyl-2-phenyl-4-hydroxypyridin-3(5H)-one (1a) using dimethyl sulfate in an alkaline medium. The reaction selectively N-methylates the pyridone at position 5, yielding the intermediate 5-methyl-2-phenyl-1H-pyridin-3(5H)-one (2a) (Scheme 1). Subsequent treatment with hydrazine hydrate in refluxing propan-2-ol induces cyclization, forming the pyrazolo[4,3-c]pyridin-3(5H)-one core (3a) with a 92% yield.
Key Reaction Conditions
- Alkylation : Dimethyl sulfate (1.2 eq.), K2CO3 (2 eq.), DMF, 80°C, 4 h.
- Cyclization : Hydrazine hydrate (3 eq.), propan-2-ol, reflux, 12 h.
Functionalization with the 2-Morpholino-2-oxoethyl Group
The morpholino-oxoethyl side chain is introduced via nucleophilic acyl substitution. Ethyl bromoacetate reacts with morpholine in acetonitrile under basic conditions (K2CO3), producing ethyl 2-morpholino-2-oxoacetate (7a). Saponification with aqueous NaOH yields 2-morpholino-2-oxoacetic acid (8a), which is subsequently coupled to the piperazine nitrogen of intermediate 6a using HOBt/EDC·HCl. This step affords the target compound (9a) with a 78% yield.
Critical Parameters
- Morpholine Activation : Ethyl bromoacetate (1.5 eq.), morpholine (2 eq.), K2CO3 (3 eq.), 60°C, 6 h.
- Coupling : 2-Morpholino-2-oxoacetic acid (1.2 eq.), HOBt (1.5 eq.), EDC·HCl (1.5 eq.), DIPEA (3 eq.), DMF, 0°C → rt, 24 h.
Overall Synthetic Pathway and Yield Analysis
The convergent synthesis (Scheme 2) achieves a total yield of 58% over four steps. Key intermediates and final product are characterized via 1H-NMR, 13C-NMR, and HRMS:
Spectroscopic Data
- 1H-NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, pyrazole-H), 7.45–7.38 (m, 5H, Ph-H), 4.12 (s, 3H, N-CH3), 3.62–3.58 (m, 8H, morpholine-H), 3.45–3.40 (m, 4H, piperazine-H), 2.51 (s, 3H, C5-CH3).
- 13C-NMR (100 MHz, DMSO-d6) : δ 170.2 (C=O), 165.4 (C=O), 152.1 (pyridinone-C), 134.6–126.9 (Ph-C), 66.3 (morpholine-C), 52.1 (piperazine-C), 45.8 (N-CH3), 22.4 (C5-CH3).
Challenges and Mitigation Strategies
- Regioselectivity in Cyclization : Hydrazine-mediated cyclization occasionally yields 1H-pyrazolo[4,3-c]pyridinone byproducts. Employing excess hydrazine (5 eq.) and prolonged reflux (18 h) suppresses this side reaction.
- Piperazine Coupling Efficiency : Low solubility of the carboxylic acid intermediate (4a) in dichloromethane is addressed by switching to DMF as the solvent.
- Morpholino-Oxoethyl Stability : The 2-morpholino-2-oxoacetyl group undergoes hydrolysis under acidic conditions. Neutral pH and low temperature (0–5°C) during coupling prevent degradation.
Comparative Analysis of Alternative Routes
Alternative approaches evaluated include:
- Direct Amination : Attempts to introduce the morpholino group prior to piperazine coupling resulted in <30% yield due to steric hindrance.
- One-Pot Cyclization-Coupling : Combining pyrazolopyridinone formation with piperazine coupling led to inseparable mixtures, reducing isolated yields to 41%.
Industrial-Scale Adaptations
For kilogram-scale production (as per patent methodologies):
- Diethyl (3-oxo-1,3-dihydro-2-benzofuran-1-yl)phosphonate is replaced with cost-effective phosphoryl chloride.
- Continuous Flow Reactors enhance safety and yield in hydrazine cyclization steps (92% vs. 88% batch yield).
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-methyl-7-(4-(2-morpholino-2-oxoethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one?
- Methodology : Multi-step synthesis involving (i) cyclization of phenylhydrazine derivatives with ethyl acetoacetate to form the pyrazolopyridine core, (ii) coupling with morpholino-2-oxoethyl piperazine via carbodiimide-mediated amidation, and (iii) purification using column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1). Reaction conditions (e.g., anhydrous DMF, 0°C to room temperature) are critical for yield optimization .
Q. How can spectroscopic techniques confirm the structure of this compound?
- Methodology : Use 1H/13C NMR to verify substituent positions (e.g., phenyl protons at δ 7.2–7.8 ppm, morpholino protons at δ 3.4–3.7 ppm). IR spectroscopy identifies carbonyl stretches (~1650–1750 cm⁻¹ for amide and ketone groups). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C₂₄H₂₇N₇O₄: 502.2154) .
Q. What in vitro assays are suitable for initial biological screening?
- Methodology :
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, DU145) with IC₅₀ determination (low micromolar range indicates potency) .
- Anti-inflammatory activity : TNF-α inhibition in LPS-stimulated macrophages (ELISA-based quantification) .
- Kinase inhibition : Fluorescence polarization assays targeting kinases like PI3K or Aurora B .
Advanced Research Questions
Q. How do structural modifications (e.g., morpholino vs. piperazine substituents) affect biological activity?
- Methodology :
- SAR Studies : Synthesize analogs with variations in the morpholino-2-oxoethyl group (e.g., replacing morpholino with piperidine) and compare IC₅₀ values in kinase inhibition assays. For example, ethyl ester derivatives show 3-fold lower cytotoxicity than methyl analogs due to altered solubility .
- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding affinities to kinase active sites (e.g., ATP-binding pocket of PI3Kγ) .
Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized?
- Methodology :
- LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) to the piperazine ring while maintaining bioactivity.
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS. Morpholino derivatives exhibit longer half-lives (>60 min) compared to acetylated analogs .
Q. How should contradictory data (e.g., varying IC₅₀ values across studies) be analyzed?
- Methodology :
- Assay Validation : Compare protocols (e.g., cell passage number, serum concentration in media). For instance, HeLa cells at passage 15–20 show consistent IC₅₀ values (±0.5 µM), while higher passages reduce sensitivity .
- Structural Purity Verification : Use HPLC (>95% purity) to rule out impurities affecting activity .
Q. What experimental design principles apply to in vivo efficacy studies?
- Methodology :
- Dose Escalation : Start at 10 mg/kg (oral) in murine xenograft models, monitoring tumor volume biweekly. Include controls (vehicle and reference drug, e.g., doxorubicin).
- Toxicokinetics : Collect plasma at 0.5, 2, 6, and 24 hr post-dose for AUC calculations. Piperazine-containing compounds may require CYP3A4 inhibition to prevent rapid clearance .
Q. What strategies improve reaction yields during large-scale synthesis?
- Methodology :
- Flow Chemistry : Implement continuous flow reactors for the cyclization step (residence time: 30 min, 80°C) to achieve >85% yield .
- Catalyst Screening : Test Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings (e.g., aryl boronate addition to pyrazolopyridine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
